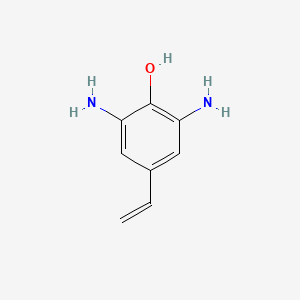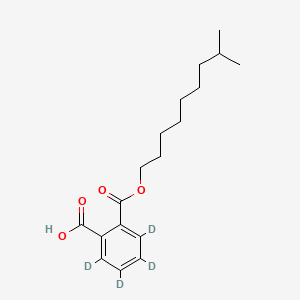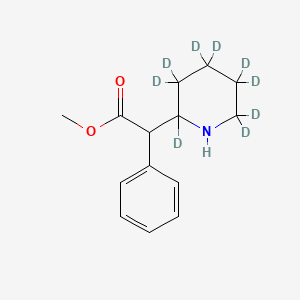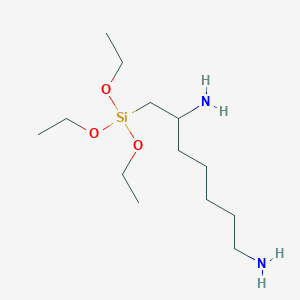
Phenol, 2,6-diamino-4-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-diamino-4-ethenyl- is an organic compound with the chemical formula C8H10N2O. It is also known by its CAS number 106227-34-3. This compound is a solid at room temperature and is soluble in some organic solvents such as acetone and ethanol . It has applications in various fields, including the preparation of pigments, inks, and polymer materials .
Méthodes De Préparation
The synthesis of Phenol, 2,6-diamino-4-ethenyl- can be achieved through a multi-step process . The synthetic route involves the following steps:
Reaction of Phenol with Bromoethene: Phenol reacts with bromoethene to form 2-ethenylphenol.
Reaction with Ammonium Sulfite: 2-ethenylphenol is then reacted with ammonium sulfite to produce ethenylphenol sulfonic acid.
Analyse Des Réactions Chimiques
Phenol, 2,6-diamino-4-ethenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 2,6-diamino-4-ethenyl- has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of pigments, inks, and polymer materials.
Mécanisme D'action
The mechanism of action of Phenol, 2,6-diamino-4-ethenyl- involves its interaction with specific molecular targets and pathways. It can act as an electrophile or nucleophile in chemical reactions, depending on the conditions. The compound’s effects are mediated through its ability to form covalent bonds with other molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Phenol, 2,6-diamino-4-ethenyl- can be compared with other similar compounds such as:
- Phenol, 2,6-diamino-4-methyl-
- Phenol, 2,6-diamino-4-ethyl-
- Phenol, 2,6-diamino-4-propyl-
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity . Phenol, 2,6-diamino-4-ethenyl- is unique due to its ethenyl group, which imparts distinct reactivity and applications .
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2,6-diamino-4-ethenylphenol |
InChI |
InChI=1S/C8H10N2O/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4,11H,1,9-10H2 |
Clé InChI |
SZRFSDWCFKTHLM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=C(C(=C1)N)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)

![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)


![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)



![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
